molecular formula C9H9NO3 B14633573 2-Amino-3-oxo-3-phenylpropanoic acid CAS No. 56884-61-8

2-Amino-3-oxo-3-phenylpropanoic acid

Cat. No.: B14633573
CAS No.: 56884-61-8
M. Wt: 179.17 g/mol
InChI Key: FFSGLKWXIJLRST-UHFFFAOYSA-N
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Description

2-Amino-3-oxo-3-phenylpropanoic acid is an α-amino acid derivative characterized by a phenyl group attached to the β-carbon of a propanoic acid backbone. The compound features both an amino group at the α-position and a ketone group at the β-carbon, distinguishing it from canonical amino acids. The presence of the phenyl group and oxo functionality may confer unique reactivity, such as participation in keto-enol tautomerism or serving as a precursor for bioactive molecules like phenyllactic acid derivatives .

Properties

CAS No.

56884-61-8

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-amino-3-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C9H9NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7H,10H2,(H,12,13)

InChI Key

FFSGLKWXIJLRST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-oxo-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.

    Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.

Major Products Formed

    Oxidation: Phenylacetic acid.

    Reduction: 3-Phenylpropanoic acid.

    Substitution: Various esters and amides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-oxo-3-phenylpropanoic acid with key analogs, focusing on structural variations, applications, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Substituents/Modifications Functional Groups Applications Purity Safety Information
This compound Not Available Phenyl at β-carbon Amino, oxo, carboxylic acid Hypothesized synthetic precursor N/A Insufficient data
2-Oxo-3-phenylpropanoic acid HY-W012530 Phenyl at β-carbon Oxo, carboxylic acid Synthesis of 3-phenyllactic acid >98% No clinical data reported
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 66-02-4 4-hydroxy-3,5-diiodophenyl at β-carbon Amino, hydroxyl, carboxylic acid Laboratory chemicals, substance manufacture 97% Requires hazard handling
2-Amino-3-(3-nitrophenyl)propanoic acid 22888-56-8 3-nitrophenyl at β-carbon Amino, nitro, carboxylic acid Research intermediates 97% Not specified

Key Structural and Functional Differences

Amino and Oxo Groups: The target compound uniquely combines an α-amino group and a β-oxo group, unlike 2-oxo-3-phenylpropanoic acid (lacking the amino group) and 2-amino-3-(nitrophenyl)propanoic acid (lacking the oxo group). This dual functionality may enhance its utility in peptide synthesis or enzyme inhibition studies.

Bioactivity: 2-Oxo-3-phenylpropanoic acid (HY-W012530) demonstrates direct bioactivity as a substrate for lactate dehydrogenase, whereas amino-substituted analogs may target amino acid transporters or metabolic pathways .

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